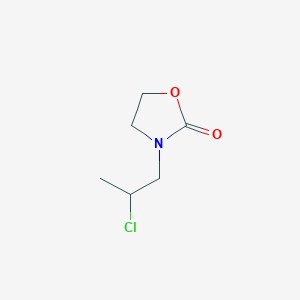
2,3-Diphenyl-5,8-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-5,8-quinoxalinedione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline core, which is further substituted with two ketone groups at positions 5 and 8. The molecular formula of this compound is C20H12N2O2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5,8-quinoxalinedione typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which subsequently undergoes cyclization to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and longer reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphenyl-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the ketone groups can lead to the formation of quinoxaline diols.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, quinoxaline diols, and various substituted quinoxaline derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-5,8-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound of the quinoxaline family, lacking the phenyl and ketone substitutions.
2,3-Diphenylquinoxaline: Similar to 2,3-Diphenyl-5,8-quinoxalinedione but without the ketone groups.
5,8-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of ketones at positions 5 and 8.
Uniqueness: this compound is unique due to the presence of both phenyl and ketone groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Propriétés
Numéro CAS |
38674-89-4 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C20H12N2O2/c23-15-11-12-16(24)20-19(15)21-17(13-7-3-1-4-8-13)18(22-20)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
VNBZDYJWROOJRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C(=O)C=CC(=O)C3=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


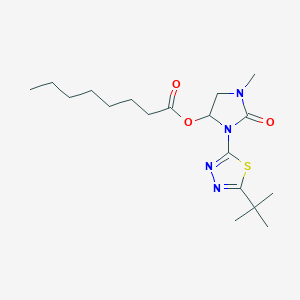
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)

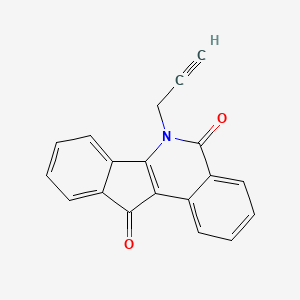


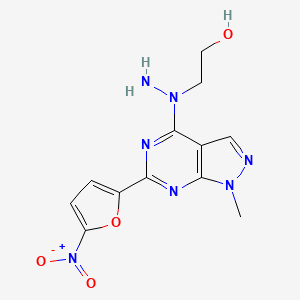
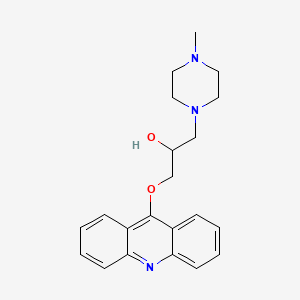

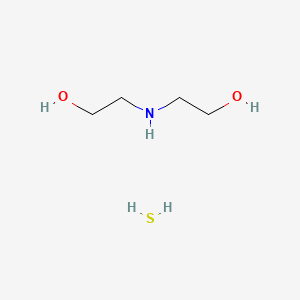
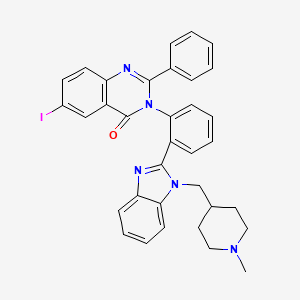
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)

